

"3-amino-N-(4-methoxyphenyl)benzamide" chemical structure and IUPAC name

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Compound of Interest

Compound Name: 3-amino-N-(4-methoxyphenyl)benzamide

Cat. No.: B040881

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An In-depth Technical Guide to 3-amino-N-(4-methoxyphenyl)benzamide

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of **3-amino-N-(4-methoxyphenyl)benzamide**, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and IUPAC Name

The compound with the identifier "**3-amino-N-(4-methoxyphenyl)benzamide**" is a substituted benzamide derivative. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is indeed **3-amino-N-(4-methoxyphenyl)benzamide**[1]. It features a benzamide core structure with an amino group at the 3-position of the benzene ring and a 4-methoxyphenyl group attached to the amide nitrogen.

Chemical Structure:

(A 2D representation of the chemical structure of **3-amino-N-(4-methoxyphenyl)benzamide**)

Physicochemical Properties

Quantitative data for **3-amino-N-(4-methoxyphenyl)benzamide** is primarily based on computational models, as extensive experimental data for this specific isomer is not widely

published. The following table summarizes key computed properties.

Property	Value	Source
Molecular Formula	C14H14N2O2	PubChem[1]
Molecular Weight	242.27 g/mol	PubChem[1]
XLogP3-AA	2.3	PubChem
Hydrogen Bond Donor Count	2	PubChem
Hydrogen Bond Acceptor Count	3	PubChem
Rotatable Bond Count	3	PubChem

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of **3-amino-N-(4-methoxyphenyl)benzamide** is not readily available in the surveyed literature. However, a general and plausible synthetic route can be devised based on established methods for benzamide synthesis. This typically involves the coupling of a carboxylic acid (or its activated derivative) with an amine.

General Synthesis Protocol: Amide Coupling

A common method for forming the amide bond is the reaction of a substituted benzoic acid with a substituted aniline in the presence of a coupling agent. For the synthesis of **3-amino-N-(4-methoxyphenyl)benzamide**, 3-aminobenzoic acid and 4-methoxyaniline would be the starting materials.

Materials and Reagents:

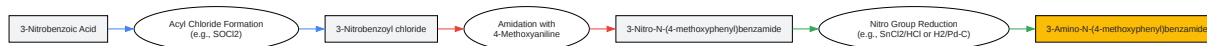
- 3-Aminobenzoic acid
- 4-Methoxyaniline
- A peptide coupling agent (e.g., DCC, EDC)

- An activator (e.g., HOBt)
- Anhydrous solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))
- Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))
- Reagents for workup and purification (e.g., aqueous HCl, aqueous NaHCO₃, brine, anhydrous MgSO₄, silica gel for chromatography)

Procedure:

- **Activation of Carboxylic Acid:** In a round-bottom flask, dissolve 3-aminobenzoic acid (1 equivalent) and the coupling activator like 1-hydroxybenzotriazole (HOBt) (1.1 equivalents) in an anhydrous solvent such as DCM.
- **Addition of Coupling Agent:** Add the coupling agent, for instance, N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents), to the solution and stir at 0°C for 30 minutes.
- **Amine Addition:** To the activated carboxylic acid mixture, add 4-methoxyaniline (1 equivalent) and a base such as triethylamine (1.2 equivalents).
- **Reaction:** Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
- **Workup:** Filter the reaction mixture to remove the urea byproduct. Wash the filtrate sequentially with dilute aqueous HCl, saturated aqueous NaHCO₃, and brine.
- **Purification:** Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

A logical workflow for a plausible multi-step synthesis, starting from 3-nitrobenzoic acid, is depicted in the diagram below. This approach involves the protection of the amino group as a nitro group, which is later reduced.



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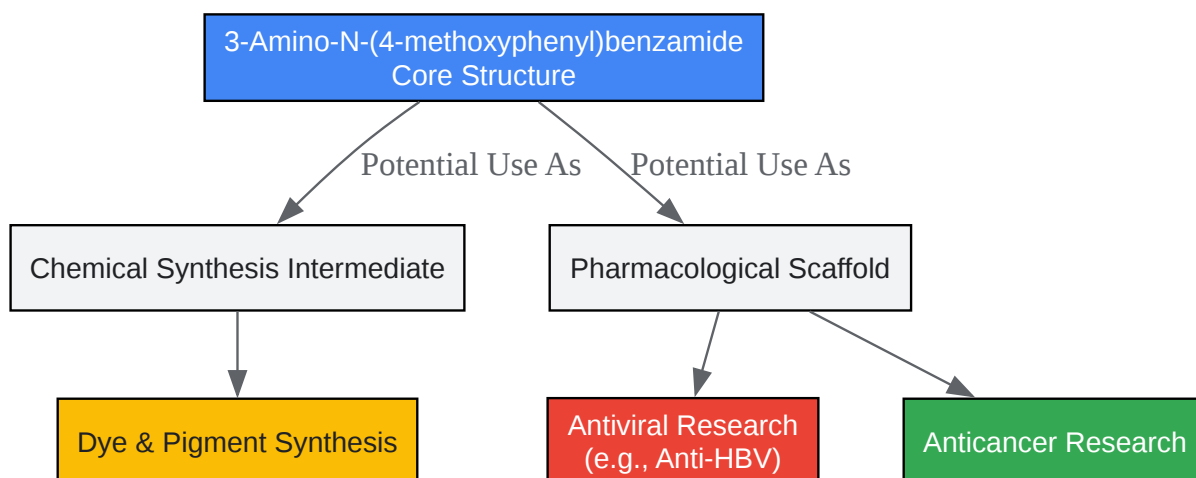
Caption: A plausible synthetic workflow for **3-amino-N-(4-methoxyphenyl)benzamide**.

Biological Activity and Potential Applications

While there is limited direct research on the biological activities of **3-amino-N-(4-methoxyphenyl)benzamide**, the broader class of N-phenylbenzamide derivatives has been explored for various applications.

- **Intermediates in Synthesis:** Structurally similar compounds, such as N-(3-amino-4-methoxyphenyl)benzamide, are utilized as intermediates in the manufacturing of synthetic dyes and pigments[2]. This suggests a potential application for **3-amino-N-(4-methoxyphenyl)benzamide** in the chemical industry.
- **Pharmacological Potential:** Benzamide derivatives are a significant class of compounds in medicinal chemistry. For instance, a related compound, N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide, has demonstrated anti-HBV activity[3]. Other benzamide derivatives have been investigated for their potential as antitumor agents[4] and for their activity against various pathogens. The structural motifs present in **3-amino-N-(4-methoxyphenyl)benzamide** make it a candidate for screening in various biological assays.

The following diagram illustrates the logical relationship between the core chemical structure and its potential applications based on related compounds.



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References

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